Cas no 6055-19-2 (Cyclophosphamide hydrate)

Cyclophosphamide hydrate 化学的及び物理的性質
名前と識別子
-
- 2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide hydrate
- N,N-Bis(beta-chloroethyl)-N',O-propylenephosphoric acid ester amide monohydrate
- N,N-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide monohydrate
- Bis(2-chloroethyl)phosphoramide cyclic propanolamide ester monohydrate
- Cyclophosphamide monohydrate
- 2-[BIS(2-CHLOROETHYL)AMINO]TETRAHYDRO-2H-1,3,2-OXAZAPHOSPHORINE 2-OXIDE
- Cyclophosphamide
- Cyclophosphamide (hydrate)
- Cyclophosphamide monohydrate, Comet assay grade
- N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ<sup>5</sup>-oxazaphosphinan-2-amine,hydrate
- Cytoxan
- 2-[Bis(2-chloroethyl)amino]tetrahydro-1,3,2-oxazaphosphorin-2-oxide Monohydrate
- Bis(2-chloroethyl)phosphoramide
- Cyclophosphamide monolydrate
- Cyclophosphamide hydrate
- Endoxon
- Endoxan monohydrate
- Ciclophosphamide hydrat
- Cytoxan hydrate
- Endoxan A
- Cyclophosphamide (hydrated)
- MLS001306483
- 1-Bis(2-chloroethyl)amino-1-oxo-2-aza-5-oxaphosphoridine monohydrate
- Revimmune
- 2-(Di(2-chloroethyl)amino)-1-o
- HMS1920C04
- CCRIS 7469
- CYCLOPHOSPHAMIDE [MI]
- FT-0624277
- NCGC00254543-01
- CAS-6055-19-2
- 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl)tetrahydro-, 2-oxide, monohydrate, (+-)
- CHEMBL1200796
- BP-12392
- 2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide monohydrate
- PWOQRKCAHTVFLB-UHFFFAOYSA-N
- Cytoxan (TN)
- N,N-Di(2-chloroethyl)amino-N,O-propylene phosphoric acid ester diamide monohydrate
- NCGC00180900-01
- 2-(Di(2-chloroethyl)amino)-1-oxa-3-aza-2-phosphacyclohexane-2-oxide monohydrate
- Cyclophosphamide,(S)
- Tox21_110100_1
- SPECTRUM1500213
- BCP9000569
- CYCLOPHOSPHAMIDE MONOHYDRATE [WHO-DD]
- Tox21_300529
- B-518
- N,N-bis(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine;hydrate
- Cyclophosphamide monohydrate, bulk package
- D00287
- N,N-Bis(beta-chloroethyl)-N',O-trimethylenephosphoric acid ester diamide monohydrate
- HMS3259P15
- AKOS009144593
- CYCLOPHOSPHAMIDE [VANDF]
- CYCLOPHOSPHAMIDE [WHO-IP]
- NCGC00091741-01
- HMS2091I12
- CYCLOPHOSPHAMIDE [USP MONOGRAPH]
- HMS3370O11
- N,N-Bis(beta-cloraethyl) N'-O-propylenphosphorildiamid monohydratum
- Cyclophosphamide hydrate (JP17)
- SR-01000075737-4
- Cyclophosphamide monohydrate, analytical standard
- NCGC00259054-01
- N,N-Bis(beta-cloraethyl) N'-O-propylenphosphorildiamid monohydratum [Romanian]
- (+-)-2-(Bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide monohydrate
- NCGC00094636-03
- 2-[bis(2-chloroethyl)amino]-1,3,2lambda5-oxazaphosphinan-2-one hydrate
- s2057
- Tox21_201503
- NCGC00091741-04
- CS-5005
- DTXCID604888
- CYCLOPHOSPHAMIDE HYDRATE [JAN]
- MFCD00149395
- BCP22663
- N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide hydrate
- CYCLOPHOSPHAMIDE [IARC]
- CYCLOPHOSPHAMIDE [ORANGE BOOK]
- Cycloblastin
- Q27106287
- 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl)tetrahydro-, 2-oxide, monohydrate
- Cyclophosphamide [USP:INN:BAN:JAN]
- SCHEMBL6071
- CYCLOPHOSPHAMIDE [USP-RS]
- (+/-)-2-(BIS(2-CHLOROETHYL)AMINO)TETRAHYDRO-2H-1,3,2-OXAZAPHOSPHORINE 2-OXIDE MONOHYDRATE
- N,N-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxaphosphorin-2-amine, 2-oxide monohydrate
- NCGC00015209-11
- HMS500M08
- 6055-19-2 (hydrate)
- Cytoxan (Lyophilized)
- C06933
- CYCLOPHOSPHAMIDUM [WHO-IP LATIN]
- Cyclic N',O-propylene ester of N,N-bis(2-chloroethyl)phosphorodiamidic acid monohydrate
- BCP0726000113
- NSC-756711
- NCGC00094636-02
- CYCLOPHOSPHAMIDE [EP MONOGRAPH]
- CHEBI:4026
- Tox21_110100
- SMR000718805
- UNII-8N3DW7272P
- AS-13677
- Cyclophosphamide, United States Pharmacopeia (USP) Reference Standard
- EN300-52512
- Cyclophosphamide, Pharmaceutical Secondary Standard; Certified Reference Material
- 2-(Bis(2-chloroethyl)amino)-1-oxa-3-aza-2-phosphocyclohexane 2-oxide monohydrate
- AC-1741
- N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide--water (1/1)
- Neosar
- HY-17420A
- SW199628-3
- NCGC00015209-05
- NS00078376
- (Bis(chloro-2-ethyl)amino)-2-tetrahydro-3,4,5,6-oxazaphosphorine-1,3,2-oxide-2 monohydrate
- NC00662
- Neosar (TN)
- NCGC00094636-01
- 2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide monohydrate
- CYCLOPHOSPHANUM [WHO-IP]
- 2H-1,3,2-OXAZAPHOSPHORIN-2-AMINE, N,N-BIS(2-CHLOROETHYL)TETRAHYDRO-, 2-OXIDE, MONOHYDRATE, (+/-)-
- 6055-19-2
- Ciclofosfamide
- 2-(Bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide monohydrate
- Cyclophosphamide (USP)
- HMS2234I13
- 8N3DW7272P
- DTXSID6024888
- Cyclophosphamide, European Pharmacopoeia (EP) Reference Standard
- Prestwick_137
- 2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphosphinane2-oxidehydrate
- Cyclophosphamide monohydrate, ISOPAC(R)
- NCGC00094636-04
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-, 2-oxide, monohydrate
- CCG-40013
- GLXC-10416
- DB-053644
- Cyclophosphamide hydrate (JP18)
- Cyclophosphamide hydrate?
-
- MDL: MFCD00149395
- インチ: 1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2
- InChIKey: PWOQRKCAHTVFLB-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C([H])([H])N(C([H])([H])C([H])([H])Cl)P1(N([H])C([H])([H])C([H])([H])C([H])([H])O1)=O.O([H])[H]
- BRN: 8167897
計算された属性
- せいみつぶんしりょう: 278.035385g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 5
- どういたいしつりょう: 278.035385g/mol
- 単一同位体質量: 278.035385g/mol
- 水素結合トポロジー分子極性表面積: 42.6Ų
- 重原子数: 15
- 複雑さ: 212
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 白色結晶又は結晶粉末
- ゆうかいてん: 49-51 °C (lit.)
- ふってん: 110°C
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - ようかいど: H2O: 0.1 g/mL, clear, colorless
- すいようせい: 40 g/L
- PSA: 60.61000
- LogP: 2.14850
- マーカー: 2747
- かんど: 熱、光、空気に敏感
- ようかいせい: これようかいど in water is 40g/l, slightly soluble in alcohol, benzene, ethylene glycol, carbon tetrachloride, dioxane, and almost insoluble in ether and acetone.
Cyclophosphamide hydrate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H350
- 警告文: P201,P301+P310,P308+P313
- 危険物輸送番号:UN 3464 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-25
- セキュリティの説明: S53-S45-S37/39-S26
- 福カードFコード:10
- RTECS番号:RP6157750
-
危険物標識:
- 包装グループ:III
- リスク用語:R25; R36/37/38; R45; R46; R61
- 危険レベル:6.1
- セキュリティ用語:6.1
- 包装等級:II
- 包装カテゴリ:II
- 危険レベル:6.1
- ちょぞうじょうけん:2-8°C
Cyclophosphamide hydrate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Cyclophosphamide hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804838-25g |
Cyclophosphamide monohydrate |
6055-19-2 | 97% | 25g |
¥258.00 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C928124-500mg |
Cyclophosphamide monohydrate |
6055-19-2 | , 98% | 500mg |
¥422.00 | 2022-09-29 | |
ChemScence | CS-5005-25g |
Cyclophosphamide (hydrate) |
6055-19-2 | >98.0% | 25g |
$58.0 | 2021-09-02 | |
abcr | AB179261-25 g |
Cyclophosphamide monohydrate, 98%; . |
6055-19-2 | 98% | 25 g |
€557.50 | 2023-07-20 | |
TRC | C988580-5g |
Cyclophosphamide Monohydrate |
6055-19-2 | 5g |
$ 81.00 | 2023-09-08 | ||
Cooke Chemical | A2312212-5G |
Cyclophosphamide monohydrate |
6055-19-2 | 97% | 5g |
RMB 44.00 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12396-10g |
Cyclophosphamide monohydrate |
6055-19-2 | 98% | 10g |
¥7316.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0707-25 mg |
Cyclophosphamide monohydrate |
6055-19-2 | 99.99% | 25mg |
¥276.00 | 2022-04-26 | |
DC Chemicals | DC24191-500 mg |
Cyclophosphamide hydrate |
6055-19-2 | >98% | 500mg |
$200.0 | 2022-02-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11508-5g |
Cyclophosphamide monohydrate, 97+% |
6055-19-2 | 97+% | 5g |
¥1167.00 | 2023-04-12 |
Cyclophosphamide hydrate サプライヤー
Cyclophosphamide hydrate 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
10. Book reviews
Cyclophosphamide hydrateに関する追加情報
Cyclophosphamide Hydrate (CAS No. 6055-19-2): A Comprehensive Overview
Cyclophosphamide hydrate, with the CAS registry number 6055-19-2, is a critical compound in the field of oncology and pharmaceutical chemistry. This compound, also known as cyclophosphamide monohydrate, has been extensively studied for its role in chemotherapy and its ability to combat various types of cancer. The compound's structure, properties, and applications have been the focus of numerous scientific investigations, making it a cornerstone in modern medicine.
The chemical structure of cyclophosphamide hydrate is characterized by a phosphoramide group, which plays a pivotal role in its pharmacological activity. This structure allows the compound to be metabolized into active intermediates that target rapidly dividing cells, such as cancer cells. Recent studies have highlighted the importance of understanding the stereochemistry and molecular interactions of cyclophosphamide hydrate, which are crucial for optimizing its therapeutic efficacy and reducing side effects.
In terms of physical properties, cyclophosphamide hydrate is a white crystalline powder with a molecular weight of approximately 347.3 g/mol. It is sparingly soluble in water but can be dissolved in organic solvents such as ethanol or methanol. These properties make it suitable for formulation into various drug delivery systems, including tablets, capsules, and injectable solutions. The compound's stability under different storage conditions has also been a topic of recent research, with findings suggesting that proper packaging and temperature control are essential to maintain its potency over time.
The pharmacokinetics of cyclophosphamide hydrate have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Following administration, the compound undergoes hepatic metabolism to form active metabolites such as 4-hydroxycyclophosphamide and 4-ketocyclophosphamide. These metabolites are responsible for the antitumor activity of the drug. Recent advancements in pharmacokinetic modeling have enabled researchers to predict the optimal dosing regimens for individual patients, thereby improving treatment outcomes and minimizing adverse effects.
Clinically, cyclophosphamide hydrate is widely used in the treatment of various malignancies, including lymphomas, sarcomas, and certain types of leukemia. Its broad spectrum of activity makes it a valuable component in combination chemotherapy regimens. Recent clinical trials have explored the use of cyclophosphamide hydrate in novel therapeutic strategies, such as targeted drug delivery systems and immunotherapy combinations. These studies have shown promising results in enhancing the drug's efficacy while reducing systemic toxicity.
In addition to its therapeutic applications, cyclophosphamide hydrate has also been utilized as an intermediate in the synthesis of other pharmaceutical compounds. Its versatility as a building block in organic synthesis has made it an essential reagent in medicinal chemistry research laboratories worldwide.
The environmental impact of cyclophosphamide hydrate has also garnered attention in recent years. Studies have investigated its biodegradation pathways and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring the safe disposal of pharmaceutical waste and minimizing ecological risks.
In conclusion, cyclophosphamide hydrate (CAS No. 6055-19-2) remains a vital compound in oncology due to its proven efficacy in treating various cancers. Ongoing research continues to uncover new insights into its mechanisms of action, pharmacokinetics, and potential applications. As science advances, this compound will undoubtedly play an even more significant role in the fight against cancer.
6055-19-2 (Cyclophosphamide hydrate) 関連製品
- 105989-06-8(Phosphorodiamidic acid,N,N'-dibutyl-, methyl ester)
- 10026-27-4(1,3,2-Diazaphospholidine,2-ethoxy-1,3-dimethyl-, 2-oxide)
- 108554-72-9(Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, 2-propen-1-yl ester)
- 137090-22-3(Ethanesulfonic acid,anhydride with di-1-pyrrolidinylphosphinic acid (9CI))
- 105989-05-7(Phosphorodiamidicacid, N,N'-bis(1-methylethyl)-, methyl ester)
- 2486-94-4(Phosphinic acid,bis(1-aziridinyl)-, propyl ester (6CI,7CI,8CI,9CI))
- 16613-92-6(Phosphorodiamidic acid,N,N'-dibutyl-N,N'-dimethyl-, phenyl ester)
- 118818-64-7(Phosphorodiamidousacid, N,N,N',N'-tetraethyl-, 1,1-dimethylethyl ester)
- 14984-65-7(Phosphinic acid,bis(2,2-dimethyl-1-aziridinyl)-, ethyl ester (8CI,9CI))
- 141931-28-4(Phosphinic acid,di-1-pyrrolidinyl- (9CI))

